molecular formula C14H25NO5 B1403476 (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester CAS No. 1392745-15-1

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester

Cat. No. B1403476
M. Wt: 287.35 g/mol
InChI Key: JOOLXBLTNBWCNP-MXWKQRLJSA-N
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Description

“(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester” is a chemical compound that can be used for pharmaceutical testing . It’s a high-quality reference standard that ensures accurate results .


Molecular Structure Analysis

The molecular formula of this compound is C14H25NO5 , and its molecular weight is 287.35 .

Scientific Research Applications

Synthesis Techniques

  • Ring-Closing Metathesis-Based Synthesis : This compound has been synthesized using ring-closing metathesis and diastereoselective Grignard reactions. The use of L-serine as a starting material is notable, replacing the more common (-)-shikimic acid or (-)-quinic acid (Xin Cong & Z. Yao, 2006).

Biocatalytic Synthesis

  • Biocatalytic Asymmetric Synthesis : (1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester has been used in the asymmetric synthesis of vinyl-ACCA, a key intermediate in hepatitis C virus inhibitors. Sphingomonas aquatilis was used as a biocatalyst in this process (Shaozhou Zhu et al., 2018).

Solid-Phase Peptide Synthesis

  • Protected β-Hydroxyaspartic Acid for Peptide Synthesis : A derivative of this compound, (2S,3S)-N-Boc-3-(benzyloxy)aspartic acid β-benzyl ester, has been synthesized for incorporation into peptides by solid-phase synthesis. This involves key transformations like ruthenium tetraoxide mediated oxidation (R. Wagner & J. Tilley, 1990).

Polymer Chemistry

  • Synthesis of Functional Cyclic Esters : The synthesis of new cyclic esters containing protected functional groups, including this compound's derivatives, is pivotal in polymer chemistry. These are used in homo- and copolymerizations (M. Trollsås et al., 2000).

Chemical Inhibition Studies

  • Inhibition in Photooxidation : Derivatives of this compound have been synthesized to study their inhibiting activity in the photooxidation of petroleum phosphors (Ch. K. Rasulov et al., 2011).

Crystallographic Characterization

  • Crystallographic Studies : The title compound has been crystallographically characterized, showing its conformation in simple derivatives and peptides. This helps in understanding its structural dynamics (A. I. Ismiev et al., 2013).

Environmental Exposure Studies

  • Environmental Exposure Research : Research on environmental exposure to plasticizers, including derivatives of this compound, has been conducted. These studies assess exposure biomarkers in human urine (MANORI J. Silva et al., 2013).

properties

IUPAC Name

ethyl (1R,3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]([C@H](C1)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3S,4R)-4-(Boc-amino)-3-hydroxy-cyclohexane-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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